REACTION_CXSMILES
|
O=C1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1.[CH:10]([O:15][CH3:16])([O:13][CH3:14])OC.[C:17](Cl)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>CO.CCCCC>[CH3:16][O:15][C:10]1([O:13][CH3:14])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:17])=[O:8])[CH2:3]1 |f:3.4.5|
|
Name
|
|
Quantity
|
10.013 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)O
|
Name
|
|
Quantity
|
60.5 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
7.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1(CC(CC1)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 82 mmol | |
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 105% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |